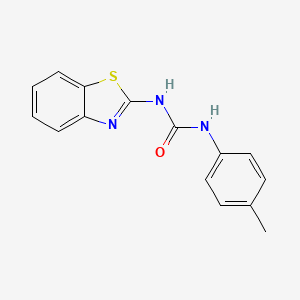![molecular formula C12H11N3O3 B5749624 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide, also known as OPDA, is a chemical compound that has been the subject of extensive research in recent years due to its potential applications in the field of medicine and biochemistry. OPDA is a member of the pyridazine family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is not yet fully understood. However, it is believed that 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide exerts its biological effects by interacting with specific cellular targets, such as enzymes and receptors. For example, 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. For example, 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide in lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes and pathways. However, one limitation of using 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is that its mechanism of action is not yet fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide. For example, further studies could be conducted to elucidate the exact mechanism of action of 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide, which could lead to the development of more effective drugs and therapies. Additionally, studies could be conducted to investigate the potential use of 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, studies could be conducted to explore the potential use of 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide as a tool for studying various biological processes and pathways.
Méthodes De Synthèse
The synthesis of 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide can be achieved through a variety of methods, including the reaction of 2-bromoacetophenone with hydrazine hydrate, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been the subject of extensive research in recent years due to its potential applications in the field of medicine and biochemistry. In particular, 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. These properties make 2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-10(16)8-18-11-6-7-12(17)15(14-11)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGVLXPIIOEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)
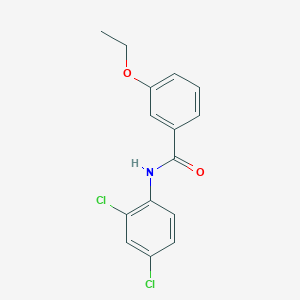
![4-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749568.png)
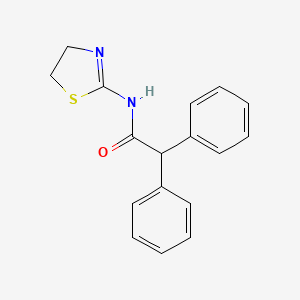
![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)
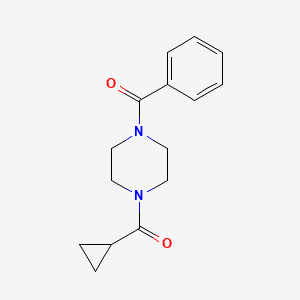
![6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5749600.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5749601.png)
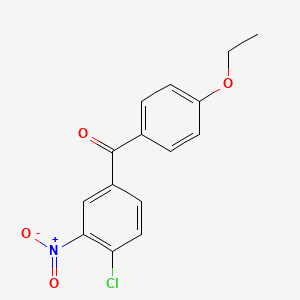
![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
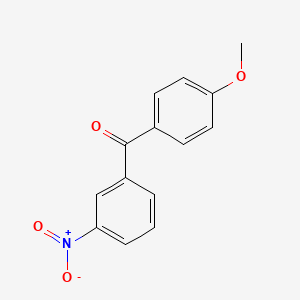
![N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)
